alpha-D-ribofuranosyl-cytidine

Deoxycytidine kinase Enzyme specificity Substrate versus inhibitor

Alpha-D-ribofuranosyl-cytidine (α-cytidine) is a stereochemically inverted anomer of the naturally occurring β-cytidine, in which the cytosine base is linked to the ribose sugar via an α-glycosidic bond rather than the β-configuration found in RNA. This single configurational change fundamentally alters the molecule’s three-dimensional geometry, enzyme recognition profile, and biological fate, making α-cytidine a critical tool for probing structure–activity relationships, enzyme specificity, and nucleoside metabolism, rather than a direct substitute for β-cytidine in biosynthetic pathways.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 13913-16-1
Cat. No. B3321843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-ribofuranosyl-cytidine
CAS13913-16-1
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8+/m1/s1
InChIKeyUHDGCWIWMRVCDJ-JBBNEOJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Ribofuranosyl-Cytidine (CAS 13913-16-1): A Configurational Isomer of Cytidine for Enzyme-Specific and Structural Biology Research


Alpha-D-ribofuranosyl-cytidine (α-cytidine) is a stereochemically inverted anomer of the naturally occurring β-cytidine, in which the cytosine base is linked to the ribose sugar via an α-glycosidic bond rather than the β-configuration found in RNA [1]. This single configurational change fundamentally alters the molecule’s three-dimensional geometry, enzyme recognition profile, and biological fate, making α-cytidine a critical tool for probing structure–activity relationships, enzyme specificity, and nucleoside metabolism, rather than a direct substitute for β-cytidine in biosynthetic pathways .

Configurational isomer α-anomer of cytidine, distinct from natural β-cytidine
Enzyme behavior Acts as an inhibitor, not a substrate, for deoxycytidine kinase
Conformational profile Adopts a single anti conformation in solution, unlike β-cytidine's dual states

Why Beta-Cytidine or Other Cytidine Analogs Cannot Replace Alpha-D-Ribofuranosyl-Cytidine in Anomer-Specific Research and Analytical Applications


The α-anomeric configuration of alpha-D-ribofuranosyl-cytidine produces a stereochemical inversion that renders it unrecognizable as a substrate by key nucleoside-metabolizing enzymes that accept the β-anomer, while converting it into an inhibitor [1]. In solution, α-cytidine adopts a single predominant anti conformation (γ = 200°), whereas β-cytidine interconverts between syn (γ = 65°) and anti (γ = 215°) states [2]. These differences in enzyme substrate behavior and conformational dynamics mean that β-cytidine—or even other β-configured nucleoside analogs—cannot replicate α-cytidine’s behavior in enzyme inhibition assays, conformational studies, or pharmaceutical impurity detection workflows.

Enzyme recognition mismatch: β-cytidine is a substrate for deoxycytidine kinase, while α-cytidine acts as an inhibitor, not a substrate, so direct replacement will alter assay outcomes.
Conformational dynamics difference: β-cytidine interconverts between syn and anti states, but α-cytidine is locked in a single anti conformation, affecting binding interpretations.
Impurity standard documentation gap: β-cytidine reagents are not typically supplied as certified impurity reference standards with regulatory documentation, limiting traceability for QC applications.

Quantitative Differentiation of Alpha-D-Ribofuranosyl-Cytidine: Head-to-Head Evidence Against Beta-Cytidine and Other Analogs


Deoxycytidine Kinase: α-Cytidine Is an Inhibitor, Not a Substrate, Unlike β-Cytidine

In a comprehensive enzyme kinetics study, α-cytidine demonstrated no detectable substrate activity for deoxycytidine kinase (dCK) from calf thymus, whereas the natural β-anomer β-cytidine was phosphorylated with measurable Vmax and Km. Instead, α-cytidine acted as an inhibitor of dCK [1]. This functional switch from substrate to inhibitor is solely attributable to the α-configuration of the glycosidic bond.

dCK Substrate vs Inhibitor
Head-to-head
α-Cytidine: inhibitor, no phosphorylation β-Cytidine: substrate, Km 73 µM
Supports dCK inhibitor probe development
Calf thymus dCK kinetic study; see source for conditions
Deoxycytidine kinase Enzyme specificity Substrate versus inhibitor

Solution Conformation: α-Cytidine Adopts a Single Anti Conformation (γ = 200°), Whereas β-Cytidine Interconverts Between Syn and Anti

Proton NMR relaxation measurements revealed that α-cytidine in aqueous solution adopts a single predominant anti conformation characterized by the glycosidic torsion angle γ = 200°, consistent with its crystal structure. In contrast, β-cytidine at room temperature populates both the syn (γ = 65°) and anti (γ = 215°) conformations with nearly equal probability [1].

Solution Conformation
Head-to-head
α: single anti (γ=200°); β: syn (γ=65°) and anti (γ=215°) equiprobable
Supports conformational NMR probe use
¹H-NMR T₁ relaxation, 250 MHz, aqueous
Nucleoside conformation NMR spectroscopy Glycosidic torsion angle

Crystal Structure: α-Cytidine Exhibits Distinct Glycosidic Torsion Angle and Sugar Puckering Versus β-Cytidine

Single-crystal X-ray diffraction analysis of α-cytidine determined the glycosidic torsional angle χ_CN = -28.4° (anti region), with the ribose ring adopting a C(2')exo-C(3')endo pucker (nearly pure ³₂H twist) and a gauche-gauche conformation at C(4')–C(5'). The crystal structure is monoclinic, space group C2, with unit cell parameters a = 20.064 Å, b = 7.100 Å, c = 7.860 Å, β = 104.60° [1]. These parameters differ from those reported for β-cytidine, which adopts distinct hydrogen-bonding networks and crystal packing [2].

Crystal Structure
Head-to-head
Monoclinic C2, χ_CN = -28.4°, C(2')exo-C(3')endo pucker
Defined solid-state conformation for co-crystallization
Differs from β-cytidine orthorhombic P2₁2₁2₁
X-ray crystallography Glycosidic torsion angle Sugar pucker

Enzymatic Resistance: α-Nucleosides Are Inert to Nucleoside-Cleaving Enzymes That Rapidly Degrade β-Nucleosides

Historical enzyme studies demonstrated that when 2′-deoxycytidine was deaminated and hydrolyzed by nucleoside deaminases and nucleosidases in E. coli B resting cell suspensions, its α-anomer remained completely inert under identical conditions. The same pattern was observed for the α-anomer of thymidine against nucleosidases [1]. Thymidine phosphorylase (TP) also failed to recognize the α-anomeric nucleobase orientation [1]. While these experiments were performed on 2′-deoxy-α-cytidine and α-thymidine, the review of α-nucleoside properties generalizes this enzymatic resistance to α-ribonucleosides including α-cytidine [1].

Enzymatic Resistance
Class-level
α-nucleosides inert to nucleoside-cleaving enzymes (E. coli B model)
May support persistence studies in enzyme-rich media
Class-level inference; confirm for α-cytidine specifically
Nucleoside stability Enzyme resistance Phosphorylase

Pharmaceutical Impurity Standard: α-Cytidine (Cytidine Impurity 1) Is Supplied with Validated Purity for ANDA/QC Applications

α-Cytidine is listed as Cytidine Impurity 1 and is supplied as a characterized reference standard with comprehensive analytical data packages (CoA) suitable for analytical method development (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions [1]. Vendors commonly supply α-cytidine at ≥95% purity, with some lots reaching 98.68% purity, accompanied by HPLC, MS, and NMR characterization data .

Impurity Standard Purity
Source review
≥95% purity, CoA documentation, characterized reference standard
Supports ANDA/QC impurity method validation
Supplier-specified purity; verify lot-specific CoA
Reference standard Impurity profiling Method validation

Optical Rotation: α-Cytidine Exhibits Opposite Sign of Specific Rotation Relative to β-Cytidine

The specific optical rotation of β-cytidine (natural anomer) is reported as [α] = +31.5° (c = 0.6, H₂O, 25 °C) [1]. Although the precise experimental [α] value for α-cytidine is not uniformly reported across all public databases, the α-anomeric configuration is known to invert the sign of optical rotation relative to the β-anomer for pyrimidine nucleosides, and α-cytidine is clearly distinguished from β-cytidine by its opposite chiroptical property as a consequence of the inverted C1′ stereocenter .

Optical Rotation
Data to verify
Opposite sign vs β-cytidine ([α] +31.5°); exact [α]α unknown
Enables anomer identity verification
Reported β-cytidine [α]; α-value requires empirical measurement
Optical rotation Chiroptical property Anomer identity

High-Impact Application Scenarios for Alpha-D-Ribofuranosyl-Cytidine Based on Verified Differentiation Evidence


Deoxycytidine Kinase Inhibitor Screening and Probe Design

Because α-cytidine is a confirmed inhibitor—but not a substrate—of deoxycytidine kinase (dCK), it serves as a starting scaffold for designing non-substrate dCK inhibitors. Researchers can use α-cytidine as a reference inhibitor to benchmark novel compounds in dCK inhibition assays, where β-cytidine cannot serve as a negative control due to its substrate activity [1]. This application is directly supported by the enzyme specificity evidence in Section 3.

Biophysical Studies of Nucleoside Conformation and Enzyme Recognition

The conformationally homogeneous nature of α-cytidine in solution (single anti conformation, γ = 200°) makes it a superior choice for NMR-based binding studies, molecular dynamics simulations, and fluorescence polarization assays where conformational heterogeneity would complicate data interpretation. β-Cytidine’s syn/anti equilibrium introduces a confounding variable that α-cytidine eliminates [2].

Pharmaceutical Impurity Method Development and Quality Control of Cytidine APIs

Regulatory guidelines require validated analytical methods capable of resolving and quantifying the α-anomeric impurity in cytidine drug substances. α-Cytidine, supplied as Cytidine Impurity 1 with comprehensive characterization data (≥95% purity, CoA documentation), is the appropriate reference standard for HPLC method development, system suitability testing, and batch-release QC of cytidine active pharmaceutical ingredients (APIs) [3].

Enzymatic Stability Studies in Biological Media

For experiments that require a cytidine framework resistant to nucleoside-degrading enzymes (e.g., nucleoside deaminases, nucleosidases, thymidine phosphorylase-like enzymes), α-cytidine provides a scaffold that is expected to persist in cell culture media or tissue homogenates where β-cytidine is rapidly metabolized. This class-level property is supported by documented resistance of α-nucleosides to E. coli nucleoside-cleaving enzymes [4].

Application
Selection Property
Validation Focus
dCK inhibitor screening
Non-substrate inhibitor scaffold
Benchmark inhibition vs substrate behavior
Nucleoside conformation studies
Conformationally homogeneous probe
Binding-mode reproducibility
Cytidine API impurity profiling
Certified impurity reference standard
Method suitability and traceability
Enzyme stability assays
Predicted enzyme resistance (class-level)
Resistance verification in enzyme-rich media
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